![molecular formula C21H21FN2O4S2 B2746117 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide CAS No. 1251686-72-2](/img/structure/B2746117.png)

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

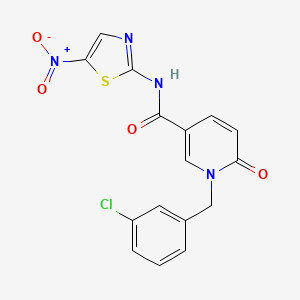

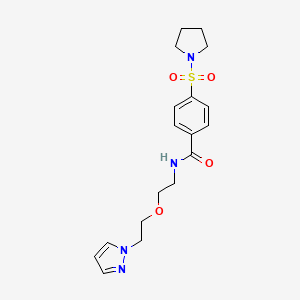

The compound “3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide” is a chemical substance with the molecular formula C21H21FN2O4S2 and a molecular weight of 448.53 .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom. Attached to this ring are various functional groups including an ethoxyphenyl group, a methylsulfamoyl group, and a fluorobenzyl group .Wissenschaftliche Forschungsanwendungen

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, due to their persistent nature, pose environmental risks. Studies focusing on microbial degradation pathways offer insights into breaking down such resistant compounds, potentially informing bioremediation strategies for related substances. Microbial degradation of non-fluorinated functionalities in polyfluoroalkyl chemicals can lead to the formation of perfluoroalkyl acids, highlighting the environmental fate and degradation mechanisms of these compounds (Liu & Avendaño, 2013).

Contamination and Removal of Sulfamethoxazole

The persistence of sulfamethoxazole, a sulfonamide antibiotic, in the environment and its removal using advanced oxidation processes (AOPs) are of significant interest. This research underscores the challenges and methodologies applicable to removing persistent organic pollutants, which could be relevant for managing compounds with similar stability and environmental persistence (Prasannamedha & Kumar, 2020).

Synthesis of Fluorinated Biphenyls

Research into the practical synthesis of fluorinated biphenyls, crucial intermediates for various pharmaceuticals and agrochemicals, reveals methodologies that could be adapted for synthesizing or modifying compounds with similar fluorinated motifs. Efficient and scalable synthetic routes are critical for the development and application of such compounds in different scientific and industrial contexts (Qiu et al., 2009).

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

The study of parabens, used as preservatives in various consumer products, and their environmental impact offers parallels for understanding the fate of similar compounds in aquatic systems. This research emphasizes the importance of assessing the ecological and health risks associated with the use and disposal of chemically stable compounds (Haman et al., 2015).

Fluorescent Chemosensors Based on Phenolic Derivatives

Developing fluorescent chemosensors based on phenolic derivatives for detecting various analytes demonstrates the versatility of phenolic and related compounds in sensing applications. These chemosensors can detect metal ions, anions, and neutral molecules, showcasing the potential of structurally similar compounds for analytical and diagnostic applications (Roy, 2021).

Eigenschaften

IUPAC Name |

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4S2/c1-3-28-18-10-8-17(9-11-18)24(2)30(26,27)19-12-13-29-20(19)21(25)23-14-15-4-6-16(22)7-5-15/h4-13H,3,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZIQRCFYXRGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione](/img/structure/B2746034.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2746036.png)

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2746042.png)

![3-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2746049.png)

![6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2746054.png)